LogP Comparison Across 2-Amino-4-phenylthiophene-3-carboxylate Ester Homologs
The isopropyl ester exhibits a measured/predicted LogP of 3.56, which places it in a distinct intermediate lipophilic range that diverges from both the methyl ester (LogP 3.39) [1] and the ethyl ester (LogP 3.75–4.28) . The propyl ester, despite having the same molecular weight, shows higher lipophilicity (LogP 4.15) due to its linear alkyl chain . This clustering demonstrates that the isopropyl ester is not simply a midpoint between methyl and ethyl; rather, its branched alkyl group imparts a unique combination of moderate lipophilicity and steric bulk.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted/measured) |
|---|---|
| Target Compound Data | Isopropyl ester: LogP 3.56 |
| Comparator Or Baseline | Methyl ester: LogP 3.39; Ethyl ester: LogP 3.75–4.28; Propyl ester: LogP 4.15 |
| Quantified Difference | Isopropyl LogP exceeds methyl by ~0.17 log units (~1.5× partitioning difference); isopropyl LogP is lower than ethyl by ~0.19–0.72 log units and lower than propyl by ~0.59 log units (~3.9× partitioning difference). |
| Conditions | Predicted LogP values from multiple chemical database sources (Chembase, Leyan, BOC Sciences, Chemsrc); values are computational predictions, not experimentally measured shake-flask LogP. |
Why This Matters
A ~0.17–0.19 LogP shift relative to the methyl ester is sufficient to alter phase-partitioning behavior in biphasic reaction mixtures during Gewald cyclocondensation and subsequent thienopyrimidine annulation, affecting intermediate extraction efficiency and overall synthetic yield.
- [1] Chembase. Methyl 2-amino-4-phenylthiophene-3-carboxylate, LogP 3.3914602, LogD (pH 5.5/7.4) 3.3914602. View Source
